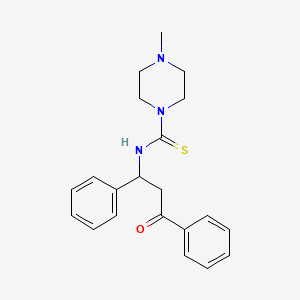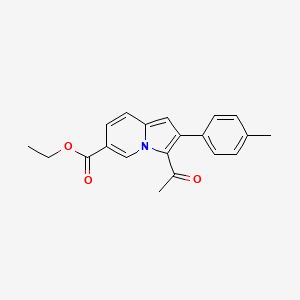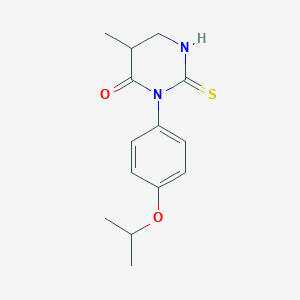stannane CAS No. 89222-66-2](/img/structure/B14141311.png)
[(4-Iodobenzoyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodobenzoyl)oxystannane is an organotin compound with the molecular formula C25H19IO2Sn It is characterized by the presence of a triphenylstannyl group bonded to a 4-iodobenzoyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-iodobenzoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Ph3SnOH+IC6H4COCl→Ph3SnOCOC6H4I+HCl
Industrial Production Methods
Industrial production methods for (4-Iodobenzoyl)oxystannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodobenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyloxy group can be substituted with other nucleophiles.
Oxidation Reactions: The organotin moiety can be oxidized to form tin oxides.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyloxy derivatives.
Oxidation Reactions: Products include tin oxides and iodobenzoic acid derivatives.
Reduction Reactions: Products include reduced organotin species and iodobenzoic acid derivatives.
Scientific Research Applications
(4-Iodobenzoyl)oxystannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Iodobenzoyl)oxystannane involves its interaction with molecular targets through its organotin and iodobenzoyloxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The triphenylstannyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodobenzoyloxy group can undergo substitution reactions, leading to the formation of new bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Methylbenzoyl)oxystannane
Uniqueness
(4-Iodobenzoyl)oxystannane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling
Properties
CAS No. |
89222-66-2 |
|---|---|
Molecular Formula |
C25H19IO2Sn |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
triphenylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
DRVDMYBWWLEHJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


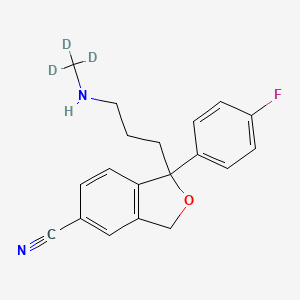
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
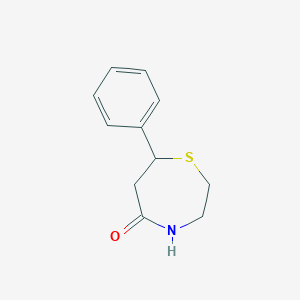
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
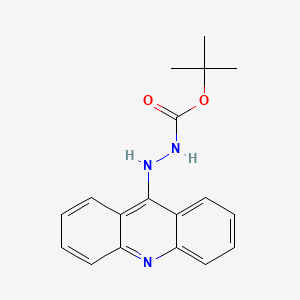
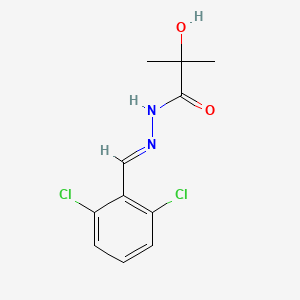
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

